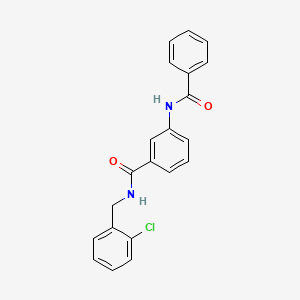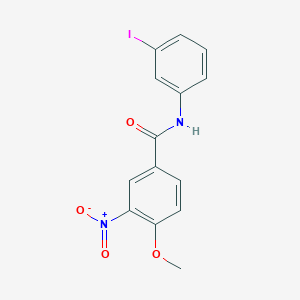![molecular formula C22H14F3N3O4S B3528517 5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3528517.png)
5-(3-nitrophenyl)-N-{5-[4-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide
Descripción general
Descripción
El derivado de tiazol 2 es un compuesto heterocíclico que contiene un anillo de cinco miembros con átomos de azufre y nitrógeno. Los derivados de tiazol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. La estructura única del tiazol le permite participar en varias reacciones químicas, lo que lo convierte en un andamiaje valioso en el diseño y desarrollo de fármacos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El derivado de tiazol 2 se puede sintetizar a través de varios métodos. Un enfoque común involucra la ciclación de α-oxoditioésteres con isocianuro de tosilmetilo en presencia de hidróxido de potasio, lo que produce 4-metiltio-5-aciltiazoles . Otro método incluye la reacción de isocianoacetato de etilo con α-oxoditioésteres en presencia de 1,8-diazabiciclo[5.4.0]undec-7-eno y etanol, formando 4-etoxicarbonil-5-aciltiazoles .
Métodos de producción industrial: La producción industrial de derivados de tiazol a menudo emplea métodos ecológicos como la irradiación de microondas para reducir el desperdicio de solventes y catalizadores . Este enfoque no solo mejora la eficiencia de la síntesis, sino que también minimiza el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones: El derivado de tiazol 2 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los derivados de tiazol se pueden oxidar para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir los derivados de tiazol en tiazolidinas.
Sustitución: La sustitución electrofílica en la posición C-5 y la sustitución nucleofílica en la posición C-2 son comunes.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Productos principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Tiazolidinas.
Sustitución: Diferentes tiazoles sustituidos dependiendo del nucleófilo o electrófilo utilizado.
Aplicaciones Científicas De Investigación
El derivado de tiazol 2 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas complejas.
Biología: Actúa como una sonda para estudiar las actividades enzimáticas y las interacciones proteicas.
Medicina: Exhibe propiedades antimicrobianas, antifúngicas, antivirales y anticancerígenas.
Industria: Utilizado en la producción de colorantes, pigmentos y sensibilizadores fotográficos.
Mecanismo De Acción
El mecanismo de acción del derivado de tiazol 2 implica su interacción con varios objetivos moleculares. Por ejemplo, puede unirse al ADN e interactuar con la topoisomerasa II, lo que lleva a roturas de doble cadena del ADN, detención del ciclo celular en la fase G2 y, en última instancia, a la muerte celular . Además, los derivados de tiazol pueden inhibir enzimas y bloquear receptores, modulando vías bioquímicas y respuestas fisiológicas .
Compuestos similares:
Tiazol: El compuesto madre con una estructura similar pero diferente reactividad.
Benzotiazol: Contiene un anillo de benceno fusionado, ofreciendo diferentes actividades biológicas.
Tiazolidina: Una forma reducida de tiazol con propiedades químicas distintas.
Unicidad del derivado de tiazol 2: El derivado de tiazol 2 se destaca por su patrón de sustitución específico, que imparte actividades biológicas y reactividad química únicas. Su capacidad de sufrir diversas reacciones químicas y su amplio espectro de aplicaciones en diversos campos lo convierten en un compuesto valioso tanto en la investigación como en la industria .
Comparación Con Compuestos Similares
Thiazole: The parent compound with a similar structure but different reactivity.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Thiazolidine: A reduced form of thiazole with distinct chemical properties.
Uniqueness of Thiazole Derivative 2: Thiazole derivative 2 stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in various fields make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
5-(3-nitrophenyl)-N-[5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O4S/c23-22(24,25)15-6-4-13(5-7-15)10-17-12-26-21(33-17)27-20(29)19-9-8-18(32-19)14-2-1-3-16(11-14)28(30)31/h1-9,11-12H,10H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUVRWFYNOIRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of thiazole derivatives in medicinal chemistry?
A1: Thiazole derivatives are widely recognized in medicinal chemistry for their diverse biological activities. Research has shown their potential as anti-inflammatories [], antioxidants [], herbicides [], antibiotics [], and even in thermoplastic polymers []. Their versatility makes them attractive building blocks for drug discovery.
Q2: Have any studies investigated the anti-cancer potential of thiazole derivatives?
A2: Yes, a study explored the anticancer activity of several newly synthesized benzothiazole and thiazole derivatives []. These compounds were screened against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Interestingly, twelve of these compounds showed promising anticancer activity and were selected for further evaluation.
Q3: How do pyrazolyl-thiazole derivatives impact pain perception?
A3: Research on a specific pyrazolyl-thiazole derivative, B50, revealed its antinociceptive effects in mice models [, ]. The study observed that B50 provided dose-dependent pain relief in the acetic acid writhing assay, suggesting potential as an analgesic. Further investigation revealed that this pain-relieving effect might involve opioid mechanisms, as it was blocked by naloxone.
Q4: Can the structure of thiazole derivatives influence their pain-relieving properties?
A4: Absolutely. Studies on B50 showed that modifying specific structural elements led to a loss of its antinociceptive activity []. Removing the methyl group from the thiazole ring, or substituting the bromo substituent with a methyl group at a specific position, completely abolished its pain-relieving effects. This highlights the importance of structure-activity relationships in drug design.
Q5: Are there any thiazole derivatives that show potential as antimicrobial agents?
A5: Yes, several studies highlight the antimicrobial potential of thiazole derivatives. One research effort focused on synthesizing a coumarin-thiazole derivative and incorporating it into a polyurethane coating []. The resulting coating demonstrated antimicrobial activity, showcasing a potential application in various settings.
Q6: Beyond antimicrobial effects, have other biological activities been linked to thiazole derivatives?
A6: Yes, research indicates that some thiazole derivatives possess immunomodulatory properties []. For example, the compound tiprotimod has been shown to enhance macrophage activity, boost the delayed-type hypersensitivity response, and stimulate both humoral and cell-mediated immune responses in experimental models.
Q7: Can theoretical methods be used to predict the properties of thiazole derivatives?
A7: Yes, computational chemistry plays a significant role in understanding and predicting the properties of thiazole derivatives. For instance, researchers used Density Functional Theory (DFT) calculations and Monte Carlo simulations to investigate the corrosion inhibition properties of four natural thiazole derivatives on iron []. These calculations provided valuable insights into the molecular interactions involved in corrosion inhibition.
Q8: What about the second-order nonlinear optical (NLO) properties of thiazole derivatives?
A8: Theoretical studies have also explored the NLO properties of thiazole derivatives []. Researchers used the ZINDO program to calculate the second-order polarizability of these compounds, revealing their potential for applications in optoelectronics and photonics. The study found that replacing a benzene ring with a thiazole ring in certain positions could significantly enhance NLO properties.
Q9: How do thiazole derivatives interact with important proteins like human serum albumin (HSA)?
A9: A study investigated the binding interactions of 2-aminobenzothiazole (2-ABT), a thiazole derivative, with HSA using spectroscopic techniques and molecular modeling []. The results indicated that 2-ABT binds to a specific site on HSA known as site II. This interaction could have implications for the transportation and distribution of 2-ABT within the body.
Q10: Have any studies explored the synthesis of new thiazole derivatives?
A10: Yes, researchers have developed new synthetic approaches for thiazole derivatives. One study focused on a novel method for synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives [], which could serve as valuable building blocks for various applications. Another research effort explored the synthesis of new thiazoles, thiazolo[3,2-a]pyridines, dihydrothiophenes, and hydrazones incorporating a thieno[2,3-b]thiophene moiety []. These novel compounds expand the chemical space of thiazole derivatives and could lead to the discovery of new bioactive molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetylphenyl)-2-[(2,6-dichlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B3528441.png)
![methyl 4-({2-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3528445.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B3528455.png)


![N-(2-ethylphenyl)-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B3528469.png)
![1-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B3528478.png)
![3-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3528491.png)
![5-nitro-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}pyridine](/img/structure/B3528498.png)
![N-{4-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3528506.png)
![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B3528508.png)
![N-(2-ethylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide](/img/structure/B3528516.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide](/img/structure/B3528538.png)
![4-({[(4-iodophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3528545.png)
